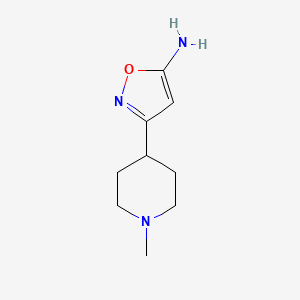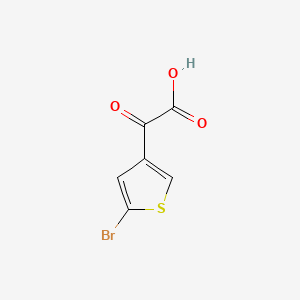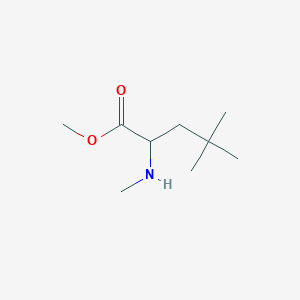![molecular formula C10H13N3O4 B13571922 6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)
6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid is a chemical compound that belongs to the class of pyrazine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it to around 40°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reagents and conditions remain largely the same, with adjustments made to accommodate the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles, with conditions typically involving organic solvents and mild heating.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used, often in a solvent like dichloromethane or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amino compound, which can then undergo further functionalization.
Wissenschaftliche Forschungsanwendungen
6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the Boc group can be selectively removed to reveal the free amino group, allowing for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid
- 6-{[(Tert-butoxy)carbonyl]amino}quinoline-2-carboxylic acid
Uniqueness
6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid is unique due to its specific structure, which includes a pyrazine ring and a Boc-protected amino group. This combination makes it particularly useful in the synthesis of peptides and other complex molecules, where selective protection and deprotection of functional groups are crucial.
Eigenschaften
Molekularformel |
C10H13N3O4 |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-7-5-11-4-6(12-7)8(14)15/h4-5H,1-3H3,(H,14,15)(H,12,13,16) |
InChI-Schlüssel |
DWEBQCIGOAMRTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC(=CN=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid](/img/structure/B13571844.png)
![Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)
![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)


![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)

![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)

![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)



